1-Methyl-1H-indazol-5-ol
Overview
Description
1-Methyl-1H-indazol-5-ol is a heterocyclic compound with a molecular formula of C8H8N2O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with a methyl group at the 1-position and a hydroxyl group at the 5-position.
Mechanism of Action
Target of Action
1-Methyl-1H-indazol-5-ol, like other indazole derivatives, has been found to interact with a variety of biological targets. Indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk . These targets are involved in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Mode of Action
This can result in changes to cellular processes such as cell growth and proliferation .
Biochemical Pathways
Indazole derivatives have been found to affect a variety of biochemical pathways. For example, they can inhibit the activity of PI3Kδ, a key enzyme in the PI3K/Akt signaling pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Kδ, indazole derivatives can potentially disrupt these processes, leading to various downstream effects .
Pharmacokinetics
It is known that indazole derivatives are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if this compound acts as an inhibitor of PI3Kδ, it could potentially disrupt cell growth and proliferation . Similarly, if it modulates the activity of CHK1, CHK2, and h-sgk kinases, it could have effects on various cellular processes, including cell cycle regulation and apoptosis .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the compound’s solubility could affect its distribution within the body and its ability to reach its targets . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazol-5-ol can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with methylhydrazine under acidic conditions. Another method includes the reaction of 2-azidobenzaldehyde with methylamine, followed by cyclization and reduction steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups.
Scientific Research Applications
1-Methyl-1H-indazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts
Comparison with Similar Compounds
1H-Indazole: Lacks the methyl and hydroxyl groups, making it less versatile in certain reactions.
2H-Indazole: A tautomeric form with different stability and reactivity.
1-Methyl-1H-indazole: Similar structure but lacks the hydroxyl group, affecting its hydrogen bonding capabilities
Uniqueness: 1-Methyl-1H-indazol-5-ol’s unique combination of a methyl and hydroxyl group at specific positions enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
1-methylindazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-8-3-2-7(11)4-6(8)5-9-10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIUCKWMURTFEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657121 | |
Record name | 1-Methyl-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756839-14-2 | |
Record name | 1-Methyl-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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